Sebacic dihydrazide

Descripción general

Descripción

Sebacic Dihydrazide Description

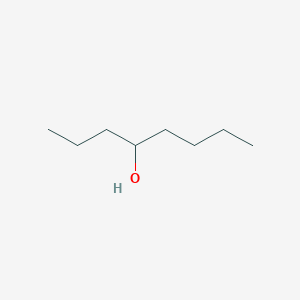

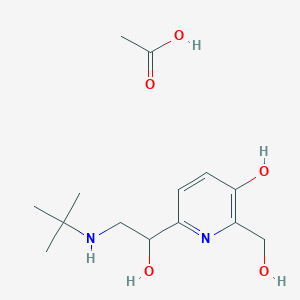

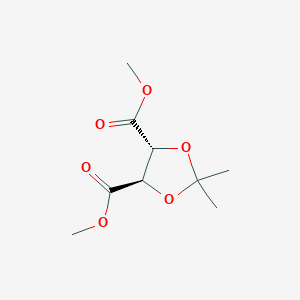

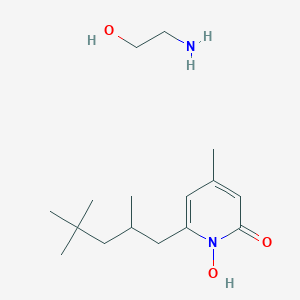

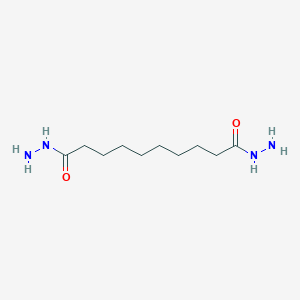

Sebacic dihydrazide is a derivative of sebacic acid, which is a dicarboxylic acid. It is characterized by the presence of two hydrazide groups attached to the ends of a long linear hydrocarbon chain, specifically an –(CH2)8– chain. This structure allows sebacic dihydrazide to act as a polydentate ditopic ligand, capable of binding metal ions through its hydrazide groups, which can lead to the formation of both mononuclear and binuclear species .

Synthesis Analysis

The synthesis of sebacic acid derivatives has been explored in various studies. For instance, high molecular weight poly-sebacic anhydride was synthesized through melt polycondensation using a prepolymer from sebacic acid and acetic anhydride . Another study reported the synthesis of diglycidyl sebacate from sebacic acid, with the structure confirmed by NMR, MS, and elemental analysis . These methods demonstrate the feasibility of synthesizing high molecular weight compounds from sebacic acid, which could be applicable to sebacic dihydrazide as well.

Molecular Structure Analysis

The molecular structure of sebacic dihydrazide is not directly discussed in the provided papers. However, the structure of sebacic acid and its derivatives has been analyzed in various contexts. For example, a modulated cocrystal containing sebacic acid exhibited an incommensurately modulated structure, with the sebacic acid molecule showing disorder in its structure . This suggests that the molecular structure of sebacic dihydrazide could also exhibit complex features, potentially affecting its interactions and binding properties.

Chemical Reactions Analysis

Sebacic dihydrazide can participate in complex formation with metal ions such as Co2+ and Ni2+ in aqueous medium, as indicated by potentiometric studies . The formation of homo-binuclear species was observed, highlighting the ligand's ability to engage in chemical reactions that result in various protonated and deprotonated forms of metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sebacic dihydrazide are not explicitly detailed in the provided papers. However, the properties of related compounds, such as the dihydrazides of dicarboxylic acids, have been studied. These compounds exhibit distinct melting points, which vary with the length of the carbon chain . The binding of sebacic acid to human plasma albumin has also been investigated, revealing specific binding sites and affinity constants, which could be relevant to the behavior of sebacic dihydrazide in biological systems .

Relevant Case Studies

Case studies involving sebacic acid derivatives include the use of sebacic acid as an alternative energy substrate in total parenteral nutrition, with its binding to human plasma albumin being a key factor in its efficacy . Additionally, the synthesis of amphiphilic hydroxyl functioned polyesters from sebacic acid for use as compatibilizers in blends of starch and resins has been reported, which could have implications for the use of sebacic dihydrazide in similar applications .

Aplicaciones Científicas De Investigación

1. Epoxy-Based Sealing Materials for Liquid Crystal Displays

- Methods of Application: SDH is incorporated into the epoxy resin, and the physical properties of the cured resin samples are analyzed to evaluate their suitability as adhesive sealing materials for LCD panels .

- Results or Outcomes: The epoxy-based sealing material containing SDH exhibited a high heat curing conversion of 90.4%, high adhesion strength of 54.3 kgf cm−2, and a high elongation of 57.3%. It also showed an extremely low LC contamination level of 9 μm, which is essential to the successful operation of LCDs .

2. Crystallization Accelerator for Poly(L-lactic acid) (PLLA)

- Application Summary: A new organic compound, N, N’ -sebacic bis (hydrocinnamic acid) dihydrazide (HAD), was synthesized to use as a crystallization accelerator for PLLA .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

3. Biomedical Applications

- Application Summary: Sebacic acid and its derivatives, including Sebacic dihydrazide, have been widely applied in biomedical applications for drug delivery devices, wound dressings, orthopedic fixation devices, temporary vascular grafts, and different types of tissue-engineered grafts .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Crystallization Accelerator for Poly(L-lactic acid) (PLLA)

- Application Summary: A new organic compound, N, N’ -sebacic bis (hydrocinnamic acid) dihydrazide (designated as HAD), was synthesized to use as a crystallization accelerator for PLLA .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

5. Thermal Latent Curing Agents in Epoxy-Based Sealing Materials

- Application Summary: Sebacic dihydrazide is used as a thermal latent curing agent in epoxy-based sealing materials. Their curing characteristics, mechanical properties, LC contamination levels, and electro-optical characteristics were investigated depending on the chemical structure of dihydrazides .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The epoxy-based sealing material containing a dihydrazide derivative with a bulky heterocyclic ring afforded a high heat curing conversion of 90.4%, high adhesion strength of 54.3 kgf cm−2, and a high elongation of 57.3% due to the relatively low melting characteristic under heat treatment compared to those involving dihydrazides with short aliphatic or aromatic spacers .

6. Crystallization Accelerator for Poly(L-lactic acid) (PLLA)

- Application Summary: A new organic compound, N, N’ -sebacic bis (hydrocinnamic acid) dihydrazide (designated as HAD), was synthesized to use as a crystallization accelerator for PLLA .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Propiedades

IUPAC Name |

decanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLIYXJBOIDXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

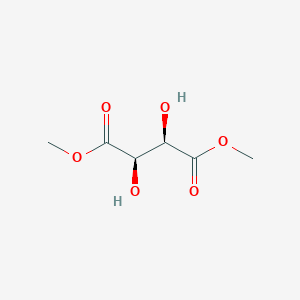

C(CCCCC(=O)NN)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883606 | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sebacic dihydrazide | |

CAS RN |

925-83-7 | |

| Record name | Decanedioic acid 1,10-dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid, 1,10-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.